molecular formula C13H10Cl3N3O3 B2627879 N-[2,2,2-trichloro-1-(2,4-dioxopyrimidin-1-yl)ethyl]benzamide CAS No. 130925-52-9

N-[2,2,2-trichloro-1-(2,4-dioxopyrimidin-1-yl)ethyl]benzamide

Cat. No.: B2627879
CAS No.: 130925-52-9
M. Wt: 362.59
InChI Key: HBDRDXKAFYDRNT-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(2,4-dioxopyrimidin-1-yl)ethyl]benzamide is a synthetic organic compound characterized by its unique structure, which includes a trichloromethyl group, a pyrimidine ring, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(2,4-dioxopyrimidin-1-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,4-dioxopyrimidine with a suitable chlorinating agent, such as phosphorus trichloride (PCl3) or thionyl chloride (SOCl2), to introduce the trichloromethyl group.

    Coupling Reaction: The intermediate is then reacted with benzoyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(2,4-dioxopyrimidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The trichloromethyl group can participate in nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are typically used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

N-[2,2,2-trichloro-1-(2,4-dioxopyrimidin-1-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which N-[2,2,2-trichloro-1-(2,4-dioxopyrimidin-1-yl)ethyl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s mode of action at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trichloro-1-pyrrolidin-1-yl-ethyl)benzamide
  • N-(2,2,2-trichloro-1-isothiocyanato-ethyl)benzamide
  • 2,4-dichloro-N-(2,2,2-trichloro-1-(2,4-dichloro-phenoxy)-ethyl)benzamide

Uniqueness

N-[2,2,2-trichloro-1-(2,4-dioxopyrimidin-1-yl)ethyl]benzamide is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

N-[2,2,2-trichloro-1-(2,4-dioxopyrimidin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3N3O3/c14-13(15,16)11(19-7-6-9(20)17-12(19)22)18-10(21)8-4-2-1-3-5-8/h1-7,11H,(H,18,21)(H,17,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDRDXKAFYDRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)N2C=CC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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